3,5-Difluoro-4-iso-propoxyphenylmagnesium bromide, 0.5M THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Difluoro-4-iso-propoxyphenylmagnesium bromide, 0.5M in tetrahydrofuran, is an organometallic compound widely used in organic synthesis. This compound is a Grignard reagent, which is known for its high reactivity and selectivity in forming carbon-carbon bonds. It is particularly valuable in the synthesis of complex molecules due to its ability to introduce the 3,5-difluoro-4-iso-propoxyphenyl group into various substrates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3,5-Difluoro-4-iso-propoxyphenylmagnesium bromide typically involves the reaction of 3,5-difluoro-4-iso-propoxyphenyl bromide with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Typically maintained at room temperature or slightly elevated.
Industrial Production Methods
In an industrial setting, the production of 3,5-Difluoro-4-iso-propoxyphenylmagnesium bromide follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control systems.
Continuous monitoring: To ensure the reaction proceeds efficiently and safely.
Purification: The final product is often purified by distillation or crystallization to achieve the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Difluoro-4-iso-propoxyphenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds to form alcohols.
Substitution reactions: Can replace halides in organic molecules.
Coupling reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl compounds: Aldehydes and ketones are common substrates.
Electrophiles: Such as alkyl halides and acyl chlorides.
Solvents: Tetrahydrofuran is commonly used due to its ability to stabilize the Grignard reagent.
Major Products
The major products formed from these reactions include:
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted aromatics: From substitution reactions.
Coupled products: From coupling reactions with electrophiles.
Wissenschaftliche Forschungsanwendungen
3,5-Difluoro-4-iso-propoxyphenylmagnesium bromide is used in various scientific research applications, including:
Organic synthesis: As a key reagent in the synthesis of complex organic molecules.
Pharmaceuticals: In the development of drug candidates and active pharmaceutical ingredients.
Materials science: In the preparation of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 3,5-Difluoro-4-iso-propoxyphenylmagnesium bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include:
Carbonyl compounds: The Grignard reagent adds to the carbonyl carbon, forming an alkoxide intermediate.
Electrophiles: The reagent can displace leaving groups in electrophiles, forming new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Difluorophenylmagnesium bromide
- 4-Iso-propoxyphenylmagnesium bromide
- 3,5-Dichlorophenylmagnesium bromide
Uniqueness
3,5-Difluoro-4-iso-propoxyphenylmagnesium bromide is unique due to the presence of both fluorine and iso-propoxy groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.
Eigenschaften
Molekularformel |
C9H9BrF2MgO |
---|---|
Molekulargewicht |
275.37 g/mol |
IUPAC-Name |
magnesium;1,3-difluoro-2-propan-2-yloxybenzene-5-ide;bromide |
InChI |
InChI=1S/C9H9F2O.BrH.Mg/c1-6(2)12-9-7(10)4-3-5-8(9)11;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
TULJYCWTQIXJJC-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)OC1=C(C=[C-]C=C1F)F.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.